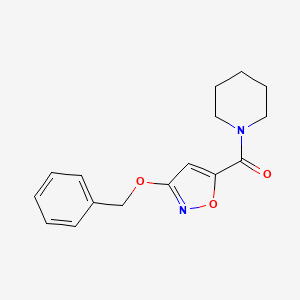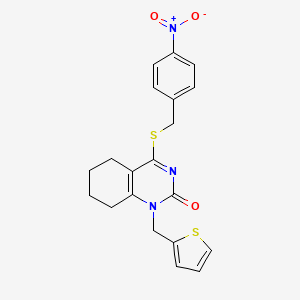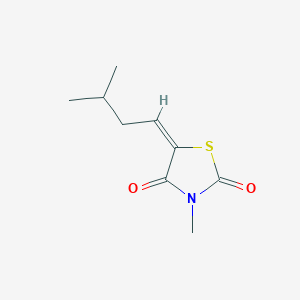
(3-(Benzyloxy)isoxazol-5-yl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-(Benzyloxy)isoxazol-5-yl)(piperidin-1-yl)methanone” is a synthetic compound. It belongs to the class of compounds known as isoxazoles, which are five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions . The molecular formula of this compound is C16H18N2O3 and its molecular weight is 286.331.
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades due to their wide spectrum of biological activities . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis
The molecular structure of “this compound” consists of an isoxazole ring attached to a benzyloxy group and a piperidin-1-yl group. The presence of the labile N–O bond in the isoxazole ring allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
Isoxazoles have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use . The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as various types of biologically active compounds .Mécanisme D'action
The mechanism of action of BIPM is not fully understood. However, it is believed that BIPM interacts with specific targets in the body, leading to changes in cellular signaling pathways. BIPM has been shown to inhibit the activity of certain enzymes and proteins, which may be involved in the development of various diseases.
Biochemical and Physiological Effects:
BIPM has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. BIPM has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, BIPM has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
BIPM has several advantages for lab experiments. It is a synthetic compound that can be prepared in large quantities, making it readily available for research studies. BIPM is also stable and has a long shelf life, which makes it suitable for long-term studies. However, there are some limitations to using BIPM in lab experiments. It is a complex compound that requires expertise in organic chemistry for its synthesis. Additionally, the mechanism of action of BIPM is not fully understood, which may limit its potential applications in certain research studies.
Orientations Futures
There are several future directions for the study of BIPM. One potential area of research is the development of BIPM as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another area of research is the development of BIPM as a diagnostic tool for the detection of certain diseases. Additionally, further studies are needed to fully understand the mechanism of action of BIPM and its potential applications in various research fields.
Conclusion:
In conclusion, BIPM is a synthetic compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential applications of BIPM in various research fields.
Méthodes De Synthèse
BIPM can be synthesized using various methods, including the reaction of 3-(benzyloxy)isoxazole-5-carboxylic acid with piperidine and thionyl chloride. Another method involves the reaction of 3-(benzyloxy)isoxazole-5-carboxylic acid with piperidine and acetic anhydride. The synthesis of BIPM is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
BIPM is a potential candidate for various scientific research applications. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. BIPM has also been studied for its potential use as a diagnostic tool for the detection of certain diseases.
Propriétés
IUPAC Name |
(3-phenylmethoxy-1,2-oxazol-5-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(18-9-5-2-6-10-18)14-11-15(17-21-14)20-12-13-7-3-1-4-8-13/h1,3-4,7-8,11H,2,5-6,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEYWQRCUQHRFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=NO2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-N-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2923087.png)
![Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate](/img/structure/B2923088.png)
![7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2923089.png)
![Ethyl octahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B2923090.png)
![3-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-1-(4-chlorophenyl)urea](/img/structure/B2923093.png)
![1-(4-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2923095.png)

![2-Ethoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2923100.png)


![3-(3,4-dimethylphenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2923104.png)

![2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2923109.png)
